Welcome to the BenchChem Online Store!
molecular formula C11H9Cl2NO B8415745 2-Chloro-3-(1-cyano-1-methylethyl)benzoyl chloride

2-Chloro-3-(1-cyano-1-methylethyl)benzoyl chloride

Cat. No. B8415745
M. Wt: 242.10 g/mol
InChI Key: LMFWDDNLWOKTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08344135B2

Procedure details

To a solution of 2-chloro-3-(1-cyano-1-methylethyl)benzoic acid (157 mg, 0.705 mmol) produced in Example C61(v) in tetrahydrofuran (5 mL) were added N,N-dimethylformamide (20 μL) and oxalyl chloride (103 μL, 1.17 mmol), and the mixture was stirred at room temperature for 1.5 hr. The solvent was concentrated under reduced pressure to give 2-chloro-3-(1-cyano-1-methylethyl)benzoyl chloride. The present compound was dissolved in dimethylacetamide (5 mL), N-[5-(5-amino-2-methylphenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide (200 mg, 0.587 mmol) produced in Example C47(i) was added, and the mixture was stirred at room temperature for 20 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and filtered through a pad filled with silica gel. The solvent was concentrated under reduced pressure, and the obtained the residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→70/30), and recrystallized from ethyl acetate and tetrahydrofuran to give the title compound (204 mg, 64%) as white crystals.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
103 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([C:11]([C:14]#[N:15])([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.C(Cl)(=O)C([Cl:24])=O>O1CCCC1>[Cl:1][C:2]1[C:10]([C:11]([C:14]#[N:15])([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:24])=[O:5]

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1C(C)(C)C#N
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
103 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC=C1C(C)(C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.